3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane” is a chemical compound . It is a promising candidate for the development of anti-lung cancer drugs .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a combination of protein and metabolic engineering . The precursor protopanaxadiol (PPD) is first optimized to increase its supply. Then, the catalytic efficiency of UGT109A1 from Bacillus subtilis is improved through protein engineering to produce a more effective compound. A high-efficiency β-glycosidase Bgy2 from Lactobacillus brevis is then used to hydrolyze the C3 glucosyl moiety of the intermediate compound to produce the final product .

Molecular Structure Analysis

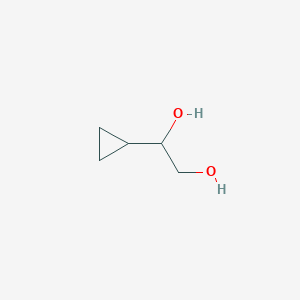

The molecular structure of “3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane” is complex, as it is a triterpenes aglycone saponins skeleton that is mainly oxidized by cytochrome P450 monooxygenase (P450s) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane” involve several steps, including the optimization of the precursor PPD supply, the improvement of the catalytic efficiency of UGT109A1, and the hydrolysis of the C3 glucosyl moiety of the intermediate compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane” are not specified in the search results .

Aplicaciones Científicas De Investigación

Biotransformation of Saponins

This compound is a type of saponin, which are a class of glycosides . Saponins are widely found in various kinds of advanced plants . They have the ability to enhance bidirectional immune regulation and memory, and have anti-lipid oxidation, anticancer, and antifatigue capabilities . The biotransformation of these ingredients from normal saponins is preferred nowadays .

Anticancer Activity

It has been confirmed that the anti-lung cancer activity of 3,12-Di-O-β-D-glucopyranosyl-dammar-24-ene-3 β,12 β,20 S-triol (3 β,12 β-Di-O-Glc-PPD) is superior to that of the natural ginsenoside Rg3 . Although this is not the exact compound you asked for, it is structurally similar, suggesting potential anticancer activity for “3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane”.

Cosmetics and Skincare

D-Glycopyranosyl glycerols, which are structurally similar to the compound you’re interested in, are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics . Their chemical synthesis remains tedious thus decreasing their potential industrial and economic development .

Enzymatic Synthesis

The compound you’re interested in could potentially be synthesized enzymatically . Enzymatic synthesis has multiple advantages, including strong specificity, mild conditions, and fewer byproducts .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as ginsenosides, often interact with various types of cells, including cancer cells .

Mode of Action

It is known that similar compounds often exert their effects by interacting with cellular receptors or enzymes, leading to changes in cell signaling pathways .

Biochemical Pathways

Similar compounds are known to affect various cellular pathways, often leading to changes in cell growth, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds are often absorbed in the digestive tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is known that similar compounds often have anti-cancer effects, inhibiting or preventing the growth of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often affect the action of similar compounds .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “3-O-β-D- glucopyranosyl-3β,12β,20®,25-tetrahydroxy daMMarane” could involve further optimization of its synthesis process, as well as extensive testing and research to fully understand its mechanism of action and potential applications in medicine .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane involves the protection of the hydroxyl groups followed by glycosylation and deprotection of the hydroxyl groups.", "Starting Materials": [ "3β,12β,20(R),25-tetrahydroxy daMMarane", "Glucose", "Protecting reagents (e.g. TBDMS-Cl, TMSOTf, TBSOTf)", "Glycosylating reagents (e.g. BF3•OEt2, TMSOTf)", "Deprotecting reagents (e.g. TBAF, HCl)" ], "Reaction": [ "Protect the hydroxyl groups of 3β,12β,20(R),25-tetrahydroxy daMMarane using a suitable protecting reagent", "Glycosylate the protected 3β,12β,20(R),25-tetrahydroxy daMMarane with glucose using a glycosylating reagent", "Deprotect the hydroxyl groups of the glycosylated product using a deprotecting reagent", "Purify the final product using column chromatography or recrystallization" ] } | |

Número CAS |

1370040-12-2 |

Nombre del producto |

3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane |

Fórmula molecular |

C36H64O9 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.